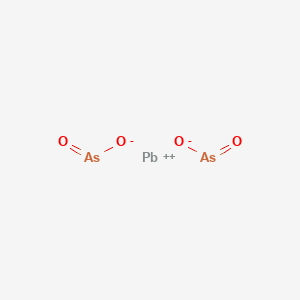
(S)-1-(3-Fluorphenyl)ethanol
Übersicht
Beschreibung
(S)-1-(3-Fluorophenyl)ethanol, also known as 3-Fluorophenylethanol, is a chiral organic compound with a wide range of applications in scientific research. It has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. 3-Fluorophenylethanol is a versatile compound with unique properties that make it suitable for a variety of experiments.
Wissenschaftliche Forschungsanwendungen
Bio-orthogonale Click-Chemie
(S)-1-(3-Fluorphenyl)ethanol: spielt eine entscheidende Rolle in der bio-orthogonalen Click-Chemie. Dieses Gebiet konzentriert sich auf Reaktionen, die gezielt auf nicht-native Moleküle in biologischen Systemen abzielen. Forscher haben sowohl metallkatalysierte als auch metallfreie Reaktionen untersucht und die Machbarkeit künstlicher chemischer Reaktionen an Zelloberflächen, im Zellcytosol oder im Körper demonstriert. Anwendungen umfassen:
- Polymersynthese: Es beteiligt sich an der Herstellung von funktionellen Polymeren mit präziser Kontrolle über ihre Struktur und Eigenschaften .
Arzneimittelentwicklung und pharmazeutische Chemie
Die Fluorsubstitution der Verbindung verbessert ihre pharmakologischen Eigenschaften. Forscher untersuchen ihr Potenzial als Baustein für Arzneimittelkandidaten, insbesondere bei der Entwicklung chiraler Arzneimittel. Anwendungen umfassen:
- Fluorhaltige Arzneimittel: Die Einarbeitung von Fluoratomen kann die Arzneimittelstabilität, den Stoffwechselwiderstand und die Bindungsaffinität verbessern .
Organische Synthese und asymmetrische Katalyse
Die asymmetrische Synthese ist essentiell für die Herstellung komplexer Moleküle mit hoher Enantiomerenreinheit. This compound nimmt an verschiedenen asymmetrischen Transformationen teil, darunter:
- Enantioselektive Alkylierungen: Die Verbindung erleichtert die Bildung chiraler Kohlenstoff-Kohlenstoff-Bindungen .
Fluorierte Bausteine
Fluorierte Verbindungen finden Anwendungen in der Materialwissenschaft, in Agrochemikalien und mehr. This compound trägt zu diesem Bereich bei, indem es als vielseitiger Baustein für:
- Fluorierte Fragmente: Diese Fragmente sind wertvoll in der Arzneimittelforschung und chemischen Biologie .
Fluoreszierende Sonden und Bildgebungsmittel
Fluorhaltige Verbindungen weisen häufig einzigartige Fluoreszenzeigenschaften auf. Forscher verwenden this compound in:
Safety and Hazards
Zukünftige Richtungen
“(S)-1-(3-Fluorophenyl)ethanol” shows promise for cost-effective and sustainable large-scale manufacturing of crizotinib and other novel drug molecules . It is a chiral intermediate of crizotinib, a targeted therapy drug used in the treatment of non-small cell lung cancer (NSCLC) and certain types of advanced-stage tumors .
Wirkmechanismus
Target of Action
The primary targets of (S)-1-(3-Fluorophenyl)ethanol are non-native molecules within biological systems . This compound is used in bio-orthogonal click reactions, a set of reactions that exclusively target these non-native molecules .
Mode of Action
(S)-1-(3-Fluorophenyl)ethanol interacts with its targets through bio-orthogonal click reactions . These reactions occur on cellular surfaces, in the cell cytosol, or within the body . They demonstrate the feasibility of artificial chemical reactions in biological systems, which is challenging to achieve with conventional chemical reactions .
Biochemical Pathways
The affected pathways involve the manipulation of biomolecules in complex biological systems . The compound’s action leads to changes in these systems, enabling precise and selective manipulation of biomolecules . This methodology has diverse applications, from cell labeling to biosensing and polymer synthesis .
Pharmacokinetics
The compound’s ability to participate in bio-orthogonal click reactions suggests it may have unique pharmacokinetic properties that allow it to interact effectively with non-native molecules in biological systems .
Result of Action
The molecular and cellular effects of (S)-1-(3-Fluorophenyl)ethanol’s action are primarily seen in its ability to modify biological systems . By targeting non-native molecules, it can bring about changes at the molecular level that have downstream effects on cellular function .
Action Environment
The action, efficacy, and stability of (S)-1-(3-Fluorophenyl)ethanol are influenced by various environmental factors. These factors can include the presence of other molecules, the specific characteristics of the biological system in which it is acting, and the conditions under which the bio-orthogonal click reactions occur .
Eigenschaften
IUPAC Name |
(1S)-1-(3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOPGLEIJQAEF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287056 | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126534-32-5 | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(3-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















